2-Amino-5-methylbenzoic acid
Overview
Description
2-Amino-5-methylbenzoic acid, also known as 5-methylanthranilic acid, is often used in solution-phase peptide synthesis .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
2-Amino-5-methylbenzoic acid is a solid at 20 degrees Celsius . It has a molecular weight of 151.1626 .Scientific Research Applications
Synthesis and Characterization Applications
Synthesis and Characterization of Chloranthraniliprole 2-Amino-5-methylbenzoic acid is utilized in the synthesis and characterization of various compounds, such as Chloranthraniliprole. It involves multiple stages, including hydrogenation, preparation of intermediates, and reactions under controlled temperatures, showcasing its versatility as a starting or intermediate compound in synthetic chemistry (Zheng Jian-hong, 2012).
Synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline 2-Amino-5-methylbenzoic acid plays a crucial role in synthesizing key intermediates for certain anti-cancer drugs. The process involves a series of reactions starting from p-toluidine, demonstrating the compound's significance in pharmaceutical synthesis (Cao Sheng-li, 2004).
Material Science Applications
Synthesis, spectroscopic characterization, and DFT calculations of novel Schiff base A novel Schiff base derivative was synthesized using 2-Amino-5-methylbenzoic acid, showcasing its application in material science, particularly in the synthesis of materials with potential electronic and photonic properties. The study involved a thorough spectroscopic characterization and theoretical calculations to understand the material's properties (Emel Ermiş, 2018).
Thermodynamic study of the sublimation of six aminomethylbenzoic acids The thermodynamic properties of 2-Amino-5-methylbenzoic acid and related compounds were studied to understand their vapor pressures and sublimation behavior, which is crucial for various applications in material science and chemical engineering (M. J. Monte & D. Hillesheim, 2001).
Crystallography and Molecular Modeling
Crystal Structure Prediction of a Co-Crystal Using a Supramolecular Synthon Approach 2-Amino-5-methylbenzoic acid is used in crystal structure prediction studies, aiding in the understanding of molecular interactions and the design of new materials with desired properties. This particular study highlights its role in the co-crystal formation, an important aspect of crystal engineering (Tejender S. Thakur & G. Desiraju, 2008).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUUUJWWOARGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183629 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzoic acid | |
CAS RN |
2941-78-8 | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-5-methylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-m-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-5-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418XAJ22V2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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